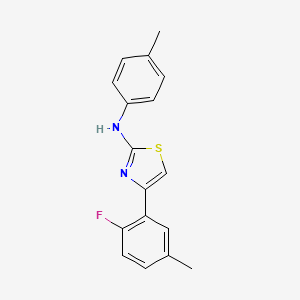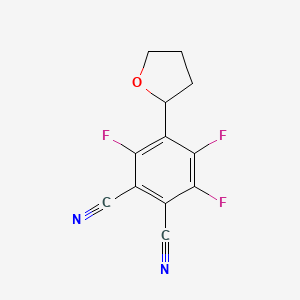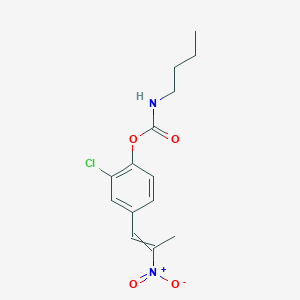
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound known for its unique structure and properties It is a derivative of phenyl butylcarbamate, with additional chloro and nitroprop-1-en-1-yl groups attached to the phenyl ring
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst like n-butylamine to form phenyl-2-nitropropene . This intermediate can then undergo further reactions to introduce the chloro and butylcarbamate groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate undergoes various chemical reactions, including:
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, forming different oxidation states.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as Raney nickel or palladium . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, contributing to the development of new materials and chemicals.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The chloro and butylcarbamate groups can interact with specific enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenyl butylcarbamate can be compared with similar compounds like:
Phenyl-2-nitropropene: Shares the nitropropene group but lacks the chloro and butylcarbamate groups.
1-Phenyl-2-nitropropene: Another similar compound used in pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
61131-81-5 |
|---|---|
Molekularformel |
C14H17ClN2O4 |
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
[2-chloro-4-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H17ClN2O4/c1-3-4-7-16-14(18)21-13-6-5-11(9-12(13)15)8-10(2)17(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
CERQUQMIZGVEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=C(C=C(C=C1)C=C(C)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


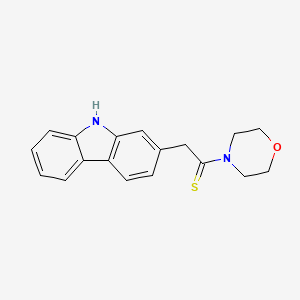
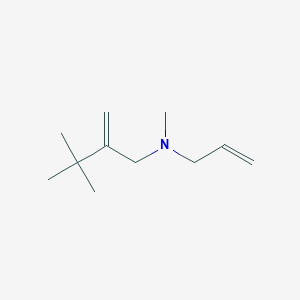
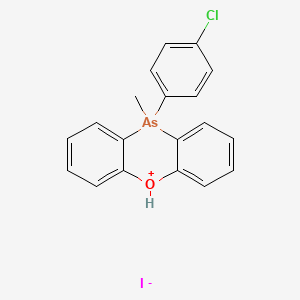
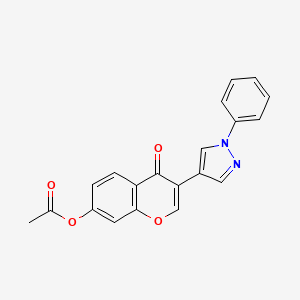
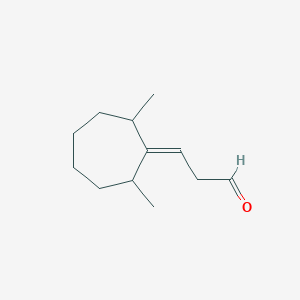
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
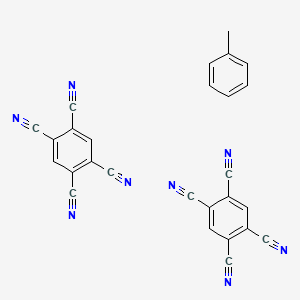
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
